4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE
CAS No.:
Cat. No.: VC13458911
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO5 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one |
| Standard InChI | InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)9-4-3-8-15(19)13-6-5-7-14(10-13)18(20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
| Standard InChI Key | XYRDBDSYSRAOCM-UHFFFAOYSA-N |
| SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Introduction
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-nitrovalerophenone is a complex organic compound featuring a dioxane ring structure and a nitro group attached to a valerophenone backbone. This compound is of significant interest in fields such as organic synthesis and medicinal chemistry due to its potential biological activity. The presence of both the dioxane and nitro functionalities suggests a wide range of applications, particularly in research related to biological interactions and pharmacological effects.
Synthesis Methods
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-nitrovalerophenone typically involves several steps, often starting with the formation of the dioxane ring followed by the introduction of the nitro group. Common starting materials include 4-nitrobenzaldehyde and valerophenone. The synthesis can be performed in batch or continuous flow systems, with industrial applications favoring methods that enhance yield and minimize waste. Techniques such as recrystallization and chromatography are commonly employed for purification.
Applications and Research Findings
This compound is classified as an aromatic ketone due to its valerophenone structure and further as a nitro compound. Its potential biological activity makes it a subject of interest for research applications, particularly in medicinal chemistry.
Potential Biological Effects:
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Cytotoxicity: The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
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Enzyme Modulation: The compound's structure suggests potential for modulating enzyme activity through interactions with specific molecular targets.
Applications:
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Pharmaceuticals: The compound's unique structure and potential biological activity make it a candidate for further study in pharmaceutical applications.
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Organic Synthesis: It serves as an interesting substrate for various organic transformations due to its functional groups.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-nitrobutyrophenone:
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Molecular Formula: C16H21NO5
This compound differs from 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-nitrovalerophenone primarily in the length of the alkyl chain attached to the phenone backbone.
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid:
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Class: Fluorinated benzoic acids
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Applications: Pharmaceuticals and materials science.
This compound, while structurally distinct due to the presence of a fluorine atom and hydroxy group, shares the dioxane moiety and is also of interest in medicinal chemistry.
Data Table: Comparison of Compounds
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